molecular formula C13H11BrN2S B2540940 N-(3-Bromophenyl)-N-phenyl-Thiourea CAS No. 17371-67-4

N-(3-Bromophenyl)-N-phenyl-Thiourea

Cat. No. B2540940
CAS RN: 17371-67-4
M. Wt: 307.21
InChI Key: KOOHZTIQNWRPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-N-phenyl-Thiourea, also known as BrPhen, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiourea derivative that has a bromine atom attached to the phenyl ring. BrPhen has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.

Scientific Research Applications

Anticancer Activity

“N-(3-Bromophenyl)-N-phenyl-Thiourea” has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These analogs have shown significant anticancer activity against various cancer cell lines. For instance, the compound 4e demonstrated a percent growth inhibition (PGI) of 41.25 percent against the CNS cancer cell line SNB-75 .

Molecular Docking Studies

The synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have also been used in molecular docking studies . These studies help in understanding the interaction between the synthesized compounds and target proteins, providing insights into their potential therapeutic applications.

ADME and Toxicity Prediction

The analogs of “N-(3-Bromophenyl)-N-phenyl-Thiourea” have been used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies . These studies are crucial in drug discovery and development as they provide information about the drug’s pharmacokinetics and potential toxicity.

Synthesis of Monoisomeric Phthalocyanines

“N-(3-Bromophenyl)-N-phenyl-Thiourea” is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are important compounds used in various fields such as photodynamic therapy, dye-sensitized solar cells, and gas sensors.

Synthesis of Phthalocyanine-Fullerene Dyads

In addition to phthalocyanines, “N-(3-Bromophenyl)-N-phenyl-Thiourea” is also used in the synthesis of phthalocyanine-fullerene dyads . These dyads have potential applications in organic solar cells due to their excellent light-harvesting properties.

Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin

“N-(3-Bromophenyl)-N-phenyl-Thiourea” has been used in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin . Coumarins are a class of organic compounds with various biological activities, including anticoagulant, antibacterial, and anti-HIV properties.

properties

IUPAC Name

1-(3-bromophenyl)-1-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2S/c14-10-5-4-8-12(9-10)16(13(15)17)11-6-2-1-3-7-11/h1-9H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVVVHQQYPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC(=CC=C2)Br)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-N-phenyl-Thiourea

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